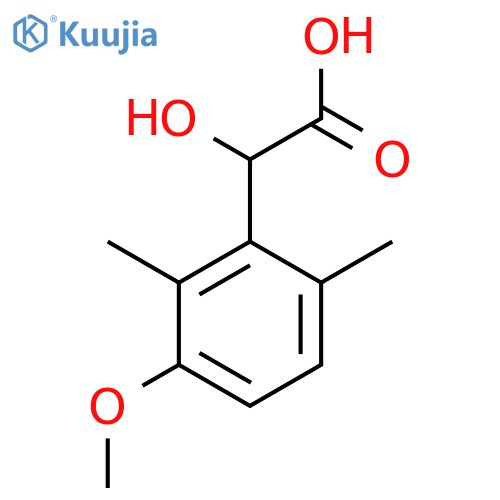Cas no 1803789-96-9 (2,6-Dimethyl-3-methoxymandelic acid)

1803789-96-9 structure
商品名:2,6-Dimethyl-3-methoxymandelic acid
CAS番号:1803789-96-9
MF:C11H14O4
メガワット:210.226463794708
CID:4942243
2,6-Dimethyl-3-methoxymandelic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-Dimethyl-3-methoxymandelic acid
-
- インチ: 1S/C11H14O4/c1-6-4-5-8(15-3)7(2)9(6)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14)
- InChIKey: HYIRQZGPWYROJG-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=C(C)C(C(C(=O)O)O)=C1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 229
- トポロジー分子極性表面積: 66.8
- 疎水性パラメータ計算基準値(XlogP): 1.5
2,6-Dimethyl-3-methoxymandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015024424-250mg |
2,6-Dimethyl-3-methoxymandelic acid |
1803789-96-9 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
| Alichem | A015024424-500mg |
2,6-Dimethyl-3-methoxymandelic acid |
1803789-96-9 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
| Alichem | A015024424-1g |
2,6-Dimethyl-3-methoxymandelic acid |
1803789-96-9 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
2,6-Dimethyl-3-methoxymandelic acid 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
1803789-96-9 (2,6-Dimethyl-3-methoxymandelic acid) 関連製品
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2039-76-1(3-Acetylphenanthrene)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
